REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[S:10][CH:9]=[C:8]([CH3:11])[C:6]=2[N:7]=1.BrN1C(=[O:18])CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[S:10][CH:9]=[C:8]([CH:11]=[O:18])[C:6]=2[N:7]=1.[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[S:10][CH:9]=[C:8]([CH3:11])[C:6]=2[N:7]=1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC2=C(N1)C(=CS2)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in acetonitrile (20 mL)
|
Type
|
ADDITION
|
Details
|
diisopropylethylamine (2.0 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (hexane/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)C(=CS2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)C(=CS2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[S:10][CH:9]=[C:8]([CH3:11])[C:6]=2[N:7]=1.BrN1C(=[O:18])CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[S:10][CH:9]=[C:8]([CH:11]=[O:18])[C:6]=2[N:7]=1.[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[S:10][CH:9]=[C:8]([CH3:11])[C:6]=2[N:7]=1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC2=C(N1)C(=CS2)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in acetonitrile (20 mL)
|
Type
|
ADDITION
|
Details
|
diisopropylethylamine (2.0 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (hexane/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)C(=CS2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)C(=CS2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |